![molecular formula C18H17N3O3 B5762889 4-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)-N~1~-(6-METHYL-2-PYRIDYL)BUTANAMIDE](/img/structure/B5762889.png)
4-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)-N~1~-(6-METHYL-2-PYRIDYL)BUTANAMIDE
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Overview
Description
4-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)-N~1~-(6-METHYL-2-PYRIDYL)BUTANAMIDE is a complex organic compound that belongs to the class of isoindoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)-N~1~-(6-METHYL-2-PYRIDYL)BUTANAMIDE typically involves the following steps:
Formation of the Isoindoline Core: This can be achieved through the cyclization of an appropriate precursor, such as a phthalic anhydride derivative, under acidic or basic conditions.
Attachment of the Butanamide Side Chain: This step involves the reaction of the isoindoline core with a butanoyl chloride derivative in the presence of a base like triethylamine.
Introduction of the Pyridyl Group: The final step is the coupling of the pyridyl group to the butanamide side chain, which can be done using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the isoindoline core.
Reduction: Reduction reactions can occur at the carbonyl groups, potentially converting them to alcohols.
Substitution: The pyridyl group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Chemistry
The compound can be used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology
In biological research, it might be used to study the interactions of isoindoline derivatives with various biological targets.
Medicine
Potential medicinal applications include its use as a lead compound in the development of drugs for treating diseases such as cancer or neurological disorders.
Industry
In the industrial sector, the compound could be used in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 4-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)-N~1~-(6-METHYL-2-PYRIDYL)BUTANAMIDE likely involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Phthalimide Derivatives: These compounds share the isoindoline core and have similar biological activities.
Pyridyl Butanamides: Compounds with a pyridyl group attached to a butanamide chain can have comparable chemical properties.
Uniqueness
The unique combination of the isoindoline core and the pyridyl butanamide side chain in 4-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)-N~1~-(6-METHYL-2-PYRIDYL)BUTANAMIDE may confer distinct biological activities and chemical reactivity, making it a valuable compound for research and development.
Properties
IUPAC Name |
4-(1,3-dioxoisoindol-2-yl)-N-(6-methylpyridin-2-yl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c1-12-6-4-9-15(19-12)20-16(22)10-5-11-21-17(23)13-7-2-3-8-14(13)18(21)24/h2-4,6-9H,5,10-11H2,1H3,(H,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHSLHBNVOXFVPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)CCCN2C(=O)C3=CC=CC=C3C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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